4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide
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Overview
Description
4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide is a chemical compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is characterized by the presence of a benzamide group and a methoxyphenyl-substituted aziridine ring, making it an interesting subject for various chemical and biological studies .
Preparation Methods
The synthesis of 4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide typically involves the following steps:
Preparation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an epoxide with a nitrogen source, such as sodium azide, followed by a Staudinger reaction to form the aziridine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, where a suitable methoxyphenyl halide reacts with the aziridine intermediate.
Formation of the Benzamide Group: The final step involves the condensation of the aziridine intermediate with a benzoyl chloride to form the benzamide group.
Chemical Reactions Analysis
4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide undergoes several types of chemical reactions:
Scientific Research Applications
4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide involves its high reactivity due to the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, thereby exerting biological effects .
Comparison with Similar Compounds
Similar compounds to 4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide include other aziridine derivatives and benzamide compounds. Some examples are:
N-Mesylaziridine: Similar in structure but with a mesyl group instead of a methoxyphenyl group.
Benzamide: Lacks the aziridine ring but shares the benzamide group.
Azetidine Derivatives: Four-membered nitrogen-containing rings that are less strained than aziridines but still highly reactive.
The uniqueness of this compound lies in its combination of the aziridine ring and the methoxyphenyl group, which imparts distinct reactivity and potential biological activity .
Properties
CAS No. |
88960-99-0 |
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Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[3-[2-(3-methoxyphenyl)aziridin-1-yl]propyl]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-23-17-6-2-5-16(12-17)18-13-21(18)11-3-4-14-7-9-15(10-8-14)19(20)22/h2,5-10,12,18H,3-4,11,13H2,1H3,(H2,20,22) |
InChI Key |
SMOHAYNPDJXPGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN2CCCC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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